Product packaging for Fluorobenzene;pyrimidine(Cat. No.:CAS No. 835653-06-0)

Fluorobenzene;pyrimidine

Cat. No.: B14207186
CAS No.: 835653-06-0
M. Wt: 176.19 g/mol
InChI Key: FOPROEBLKARBGB-UHFFFAOYSA-N
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Description

Fluorobenzene;pyrimidine is a chemical reagent of interest in medicinal and organic chemistry research. The pyrimidine scaffold is a fundamental building block in nucleic acids and is considered a privileged structure in drug discovery due to its presence in a wide range of therapeutic agents . Pyrimidine cores are π-deficient aromatic heterocycles, which allows for a variety of synthetic modifications, making them versatile intermediates for constructing more complex molecules . Fluorinated aromatic compounds, such as fluorobenzene, are valuable in chemical synthesis due to the unique properties of the carbon-fluorine bond, including its strength and high electronegativity . Fluorobenzene can serve as a solvent for highly reactive species and is also a precursor for many fluorophenyl compounds . The combination of a fluorobenzene moiety with a pyrimidine ring may be explored to develop novel compounds with potential applications in areas such as pharmaceuticals and materials science. Researchers can utilize this reagent to synthesize and study new chemical entities, particularly in the development of fluorinated pyrimidine derivatives. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B14207186 Fluorobenzene;pyrimidine CAS No. 835653-06-0

Properties

CAS No.

835653-06-0

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

fluorobenzene;pyrimidine

InChI

InChI=1S/C6H5F.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5H;1-4H

InChI Key

FOPROEBLKARBGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)F.C1=CN=CN=C1

Origin of Product

United States

Synthetic Methodologies and Strategies

Classical Pyrimidine (B1678525) Ring Formation Approaches

These methods involve the construction of the pyrimidine heterocycle from acyclic precursors, where at least one of the components already contains the fluorophenyl substituent.

Cyclization Reactions for Pyrimidine Core Assembly

Cyclization reactions are a foundational strategy for assembling the pyrimidine ring. Typically, this involves a [3+3] fragment condensation, where a three-atom component (like an amidine) reacts with a 1,3-dielectrophilic species. clockss.org When fluorophenyl-containing building blocks are used, this approach provides direct access to the target compounds.

A common method is the cyclocondensation of β-arylidenemalononitrile derivatives with thiourea (B124793). For instance, fluorinated β-arylidenemalononitriles can react with thiourea in boiling ethanol (B145695) with a potassium carbonate catalyst to yield 4-Amino-6-(fluoroaryl)-1H-pyrimidine-5-carbonitriles. scirp.org Another approach involves the reaction of ketones with nitriles under copper catalysis to form distinctly substituted pyrimidines. rsc.org Furthermore, the reaction of fluorinated 1,3-diketones with reagents like guanidine (B92328) or urea (B33335) is a well-established route to perfluoroalkylated pyrimidines. uni-duesseldorf.de

Ultrasound-assisted, solvent- and metal-free cascade reactions of CF3-ynones with 2-aminobenzimidazole (B67599) represent a modern, sustainable approach to producing related fused pyrimidine systems through an intramolecular 6-endo-dig cyclization. acs.org

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions, particularly those forming chalcones as intermediates, are a versatile route to fluorophenyl pyrimidines. Chalcones, or α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of a fluorinated benzaldehyde (B42025) with an appropriate ketone. biust.ac.bwarabjchem.org These fluorinated chalcone (B49325) intermediates can then undergo cyclocondensation with compounds like guanidine, urea, or thiourea to form the pyrimidine ring. arabjchem.orgsci-hub.seijrar.org

For example, (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one can be prepared and subsequently reacted with thiourea in the presence of a base to yield pyrimidine-2-thiol (B7767146) derivatives. biust.ac.bw Research has shown that these reactions can yield a mixture of pyrimidine products depending on the reaction conditions. biust.ac.bw Reactions of polyfluorinated chalcones with guanidine can sometimes be complex, occasionally leading to the elimination of the polyfluorophenyl group rather than direct cyclization. researchgate.net

Regioselective and Stereoselective Fluorophenyl Group Incorporation Techniques

These strategies focus on attaching the fluorophenyl group to a pre-formed pyrimidine ring. This is often achieved through modern cross-coupling reactions or nucleophilic substitution, allowing for precise control over the substitution pattern.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between a halo-pyrimidine and a fluorophenylboronic acid or its ester derivatives. rsc.org The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. rsc.orgmdpi.com For instance, 5-bromo-2-chloropyrimidine (B32469) can be coupled with 4-fluorophenylboronic acid using a palladium catalyst like Pd(PPh3)4 and a base such as potassium phosphate (B84403) in a suitable solvent like 1,4-dioxane (B91453) to yield the corresponding 5-(4-fluorophenyl)-2-chloropyrimidine. mdpi.com Microwave-assisted Suzuki-Miyaura couplings have been shown to be highly efficient, significantly reducing reaction times. rsc.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org To synthesize fluorophenyl pyrimidines, a halo-pyrimidine is coupled with a fluorophenyl-substituted alkyne. This method is crucial for creating alkynyl-linked structures. researchgate.net Modern copper-free Sonogashira protocols, using air-stable palladium precatalysts, can be performed at room temperature and show excellent functional group tolerance, making them suitable for complex molecule synthesis. nih.gov

Table 1: Examples of Cross-Coupling Reactions for Fluorophenyl Pyrimidine Synthesis
Reaction TypePyrimidine SubstrateCoupling PartnerCatalyst SystemReported ProductReference
Suzuki-Miyaura3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Fluorophenylboronic acidXPhosPdG2 / XPhos5-(4-Fluorophenyl)-3-(aryl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine rsc.orgnih.gov
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207)Arylboronic acidsPd(PPh3)4 / K3PO45-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
Sonogashira3-Iodopyrazolo[1,5-a]pyrimidinesPropargyl/Homopropargyl compoundsPd-C / CuI / PPh3ω-Functionalized 3-alkynylpyrazolo[1,5-a]pyrimidines researchgate.net
Sonogashira (Cu-free)3-Bromoimidazo[1,2-a]pyrimidine3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl3-(Pyridin-3-ylethynyl)imidazo[1,2-a]pyrimidine nih.gov

Direct Electrophilic and Nucleophilic Fluorination Strategies

Direct Electrophilic Fluorination: This approach involves the reaction of a phenyl-substituted pyrimidine with an electrophilic fluorine source ("F+"). wikipedia.org Reagents such as Selectfluor (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts are commonly used. wikipedia.orgmdpi.comnih.govnih.gov These N-F reagents are generally stable, easier to handle than molecular fluorine, and allow for selective fluorination under relatively mild conditions. mdpi.comnih.gov For example, Selectfluor can be used in solvents like dimethylformamide (DMF) or acetic acid to directly fluorinate the pyrimidine ring itself, although direct fluorination of an attached phenyl ring is also a key application. mdpi.comresearchgate.net The reactivity and choice of reagent depend heavily on the substrate's electronic properties. numberanalytics.com

Nucleophilic Fluorination: This strategy is less common for directly fluorinating an aromatic C-H bond and typically involves the displacement of a leaving group. However, in the context of radiolabeling with isotopes like ¹⁸F, nucleophilic sources such as [¹⁸F]fluoride are crucial. mdpi.com The synthesis of [¹⁸F]FLT (a radiotracer) involves a nucleophilic fluorination step, highlighting the importance of this method in specialized applications. mdpi.com

Nucleophilic Aromatic Substitution with Fluorinated Reagents

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for introducing fluorinated groups onto an electron-deficient pyrimidine ring. harvard.edu In this reaction, a good leaving group on the pyrimidine ring (e.g., chloro, bromo) is displaced by a fluorinated nucleophile.

A key example is the reaction of a dihalopyrimidine, such as 2,4-dichloropyrimidine, with a fluorinated phenol (B47542) (e.g., 4-fluorophenol) in the presence of a base. The phenoxide acts as the nucleophile, displacing one of the chloride ions to form a C-O bond, resulting in a (fluorophenoxy)pyrimidine derivative. The reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms. rsc.org Interestingly, in S_NAr reactions, fluorine itself can act as an excellent leaving group, often better than other halogens, because the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, and the C-F bond cleavage is not the rate-limiting step. rsc.orgmasterorganicchemistry.com

Advanced Synthetic Protocols and Catalysis

Modern synthetic chemistry has moved towards methods that are not only efficient in terms of yield but also in time, energy, and environmental impact. The following sections explore advanced techniques that have been successfully applied to the synthesis of fluorophenylpyrimidines.

Microwave-Assisted Synthesis of Fluorophenylpyrimidines

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes, often with improved product yields. This method has been effectively used in the synthesis of various heterocyclic compounds, including fluorophenylpyrimidines.

For instance, the synthesis of tetrapentafluorophenyl porphyrin (TPPF20) derivatives through the selective displacement of para-fluorine groups by primary amines has been significantly improved using microwave irradiation. nih.gov Compared to conventional heating which requires 1-2 days, microwave-assisted synthesis achieves the desired tetra-substituted products in just 10-30 minutes with yields between 70-95%. nih.gov This rapid and efficient method makes TPF20 an ideal platform for creating porphyrin conjugates. nih.gov

Similarly, the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues, which share structural similarities with pyrimidines, has been optimized using microwave irradiation under solvent-free conditions. This approach yielded the desired products in very high yields (86–96%) in a short time. nih.gov When comparing microwave heating to conventional heating for the synthesis of these compounds, microwave irradiation consistently demonstrated superior results. nih.gov The Knoevenagel condensation to produce α,β-unsaturated compounds, another related reaction, also benefits from microwave assistance, proceeding smoothly with excellent yields of 81-99%. oatext.com

Table 1: Comparison of Conventional vs. Microwave Heating in Porphyrin Derivative Synthesis
Porphyrin DerivativeSolventConventional HeatingYield (Conventional)Microwave IrradiationYield (Microwave)
graphic file with name nihms61483t1.jpgNMP2 days~50%12 min94 ± 1%
graphic file with name nihms61483t2.jpgNMP1 day~50%10 min94 ± 2%
graphic file with name nihms61483t3.jpgNMP20 h72%30 min77 ± 5%
Data sourced from a study on amine substituted pentafluorophenylporphyrin synthesis. nih.gov

Solvent-Free Reaction Conditions and Green Chemistry Principles

Green chemistry principles advocate for the reduction or elimination of hazardous substances in chemical processes. One of the key strategies is the use of solvent-free reaction conditions, which minimizes waste and environmental impact.

The Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidines, has been successfully adapted to solvent-free conditions. scholarsresearchlibrary.com For example, the synthesis of 5-(Ethoxycarbonyl)-4-(4-Fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one has been achieved with a 95% yield using a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation without any solvent. scholarsresearchlibrary.com This method is noted for its excellent yields, operational simplicity, and short reaction times of 3-4 minutes. scholarsresearchlibrary.com

Other green approaches include the use of natural catalysts, such as fruit juices, to promote the synthesis of dihydropyrimidine (B8664642) derivatives at room temperature, completely avoiding the need for organic solvents. nih.gov Researchers have also developed solvent-free methods for synthesizing dihydropyrimidines using trifluoroacetic acid (TFA) as an efficient catalyst, which improves yields and reduces reaction times compared to the original Biginelli reaction. rsc.org These methods highlight a significant move towards more sustainable and environmentally benign synthetic protocols. nih.govrsc.org

Multicomponent Reaction (MCR) Approaches for Diversification

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. The Biginelli reaction is a classic example of an MCR used to produce dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org

This reaction has been widely employed for the synthesis of fluorophenyl-containing dihydropyrimidines. By using a fluorinated aryl aldehyde as one of the components, a diverse range of fluorophenylpyrimidine derivatives can be synthesized in a one-pot setup. scholarsresearchlibrary.comscielo.br The reaction is typically acid-catalyzed, and various catalysts, including Lewis acids like indium(III) chloride and ytterbium(III) triflate, have been shown to improve yields and shorten reaction times under solvent-free conditions. organic-chemistry.org The versatility of the Biginelli reaction allows for the introduction of various substituents on the pyrimidine ring, making it a powerful tool for generating chemical libraries for drug discovery. csic.es

The mechanism of the Biginelli reaction is believed to start with the acid-catalyzed condensation of the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the final dihydropyrimidine product. organic-chemistry.org

Flow Chemistry Applications in Fluorophenylpyrimidine Synthesis

Flow chemistry, the process of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and easier scalability. mdpi.comcam.ac.uk This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. noelresearchgroup.com

While specific examples directly detailing the flow synthesis of fluorophenylpyrimidines are emerging, the application of flow chemistry to related heterocyclic syntheses and reactions involving fluorinated compounds demonstrates its potential. For instance, flow chemistry enables the safe handling of volatile and hazardous intermediates, which can be generated and used in-situ. cam.ac.uk This is particularly relevant for fluorination reactions which can involve hazardous reagents.

The ability to automate and integrate multiple reaction steps in a continuous sequence without intermediate isolation is a key advantage of flow chemistry. noelresearchgroup.com This approach has been used for the synthesis of various active pharmaceutical ingredients (APIs) and could be applied to the multi-step synthesis of complex fluorophenylpyrimidine derivatives. sioc-journal.cn

Novel Catalytic Systems for C-F Bond Formation and Functionalization

The formation and functionalization of the carbon-fluorine (C-F) bond are critical steps in the synthesis of fluorinated organic molecules. While direct fluorination can be challenging, significant progress has been made in developing catalytic systems for the C-H arylation of fluoroarenes, which allows for the direct coupling of a fluorinated aromatic ring with another aryl group.

Palladium-catalyzed direct arylation has been successfully used for the synthesis of 2-[(poly)fluorinated aryl]pyridine derivatives from (poly)fluorobenzene derivatives and 2-halopyridines. researchgate.net This reaction is regioselective, occurring at the ortho-position to the fluorine atom. Similarly, Ag/Pd cocatalyzed C-H arylation systems have been developed for the mild arylation of fluorobenzene (B45895) derivatives with bromoarenes. acs.org

Ruthenium-catalyzed C-H arylation of fluoroarenes with aryl halides has also been reported, offering an alternative to palladium-based systems. acs.org These catalytic methods provide a direct and atom-economical route to biaryl compounds containing a fluorophenyl moiety, which can then be further elaborated to form fluorophenylpyrimidines. Additionally, copper-catalyzed C-H arylation of fused-pyrimidinone derivatives using diaryliodonium salts has been demonstrated as an effective method for introducing aryl groups onto pyrimidine-based scaffolds. mdpi.com

Synthesis of Specific Fluorophenylpyrimidine Derivatives

The development of synthetic methodologies has enabled the preparation of a wide array of specific fluorophenylpyrimidine derivatives, many of which are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

One of the most important building blocks is 2,4-Dichloro-5-fluoropyrimidine . It is commonly synthesized from 5-fluorouracil (B62378) by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline. researchgate.net Optimized conditions for this reaction include a 1:1.5 molar ratio of 5-fluorouracil to N,N-dimethylaniline at a reaction temperature of 114°C for 2 hours, achieving a yield of up to 92.2%. researchgate.net A large-scale synthesis has also been reported, yielding a 50% w/w solution in dichloromethane (B109758) with a typical yield of about 95%. chemicalbook.com An alternative photocatalytic method involves the reaction of 2,4-dimethoxy-5-fluoropyrimidine with chlorine gas under UV irradiation, which can achieve yields as high as 98%. patsnap.com This versatile intermediate is crucial for producing antifungal agents and is used in the synthesis of the breast cancer drug abemaciclib.

Another significant derivative is the antifungal drug Voriconazole . Its synthesis involves the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with 4-chloro-6-ethyl-5-fluoropyrimidine. google.com A different route uses a Reformatsky-type coupling reaction between 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 6-(1-bromo-ethyl)-4-chloro-5-fluoropyrimidine in the presence of zinc and lead powders. google.comgoogle.com

The widely used anticancer drug 5-Fluorouracil (5-FU) serves as a precursor for many other derivatives. nih.gov For example, N-1 and/or N-3 substituted derivatives have been synthesized to improve pharmacological properties. nih.gov A series of novel 5-fluorouracil derivatives have been created by reacting 5-FU with formaldehyde (B43269) and then with various carboxylic acids. nih.gov Additionally, N-alkynyl derivatives of 5-FU have been synthesized for potential use in palladium-mediated dealkylation strategies. frontiersin.org

Table 2: Synthesis of Specific Fluorophenylpyrimidine Derivatives
Compound NamePrecursorsReagents/ConditionsYieldReference
2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil, Phosphorus oxychlorideN,N-dimethylaniline, 114°C, 2h92.2% researchgate.net
2,4-Dichloro-5-fluoropyrimidine 2,4-dimethoxy-5-fluoropyrimidineChlorine, UV light (260 nm), Chloroform, 20°C, 12h98% patsnap.com
Voriconazole 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 6-(1-bromoethyl)-2,4-dichloro-5-fluoropyrimidineZinc powder, Lead powder, Iodine, Tetrahydrofuran- google.com
5-Fluorouracil Derivatives (N-substituted) 5-Fluorouracil, FormaldehydeCarboxylic acids, DMAP, DIC, Acetonitrile, 48-72h- nih.gov
1-(3-Phenyl-1-Propargyl)-5-Fluorouracil 5-Fluorouracil, 3-phenyl-1-propargyl bromideDBU, Acetonitrile, overnight35% frontiersin.org

Amino-Substituted Fluorophenylpyrimidines

The introduction of amino groups to the fluorophenylpyrimidine scaffold is a key step in the synthesis of many biologically active compounds. These amino functionalities can serve as crucial pharmacophores or as handles for further molecular elaboration.

One common strategy involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-halogenated pyrimidine core. For instance, reacting a dichlorofluoropyrimidine with an appropriate fluorophenylamine derivative can lead to the desired amino-substituted product. The regioselectivity of this reaction is often controlled by the electronic properties of the pyrimidine ring and the reaction conditions.

Another approach is to start with a pre-functionalized aminopyrimidine and then construct the fluorophenyl moiety. This can be achieved through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, where an amino-substituted halopyrimidine is coupled with a fluorophenylboronic acid or a fluorophenylamine, respectively.

The synthesis of compounds like 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione highlights a method where 4-fluorophenylurea (B1293571) is cyclized with ethyl 3,3-diethoxypropanoate to form the pyrimidine ring, which is then further functionalized. Direct (radio)fluorination of precursor molecules, such as pyridine (B92270) N-oxides, followed by conversion of other functional groups (e.g., nitro group reduction), presents another pathway to amino-substituted fluoroaromatic heterocycles. rsc.org

Starting MaterialReagent(s)Product TypeReaction Type
DichlorofluoropyrimidineFluorophenylamineAmino-fluorophenylpyrimidineNucleophilic Aromatic Substitution
Amino-halopyrimidineFluorophenylboronic acidAmino-fluorophenylpyrimidineSuzuki Coupling
Amino-halopyrimidineFluorophenylamineAmino-fluorophenylpyrimidineBuchwald-Hartwig Amination
4-FluorophenylureaEthyl 3,3-diethoxypropanoateAmino-fluorophenylpyrimidine dioneCyclocondensation
3-Bromo-4-nitropyridine N-oxideFluoride source, then H₂/CatalystFluoro-aminopyridineFluorination and Reduction

Halogenated (Other than Fluorine) Fluorophenylpyrimidines

Introducing other halogens, such as chlorine or bromine, onto the fluorophenylpyrimidine core provides valuable intermediates for further functionalization through cross-coupling reactions. These halogenated derivatives are often synthesized by building the molecule from halogenated precursors.

A key starting material for many syntheses is 2,4-dichloro-5-fluoropyrimidine. sigmaaldrich.com This compound can undergo selective nucleophilic substitution reactions where one or both chlorine atoms are displaced by various nucleophiles, including fluorophenyl groups. For example, reaction with a fluorophenyl-metal species could yield a mono- or di-substituted product depending on the stoichiometry and reaction conditions.

Alternatively, a fluorophenyl-substituted pyrimidine can be halogenated directly. Electrophilic halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce chlorine or bromine atoms onto the pyrimidine ring, provided the ring is sufficiently activated. The position of halogenation is directed by the existing substituents.

The synthesis of 4,5-dichloro-2-(4-fluorophenyl)pyrimidine (B12073873) is another example where the scaffold is constructed from pre-halogenated building blocks, providing a versatile intermediate for creating more complex derivatives.

PrecursorReagent(s)Product TypeKey Feature
2,4-Dichloro-5-fluoropyrimidineFluorophenyl-metal reagentChloro-fluorophenylpyrimidineVersatile intermediate for SNAr
FluorophenylpyrimidineN-Chlorosuccinimide (NCS)Chloro-fluorophenylpyrimidineDirect electrophilic halogenation
FluorophenylpyrimidineN-Bromosuccinimide (NBS)Bromo-fluorophenylpyrimidineDirect electrophilic halogenation
Halogenated pyrimidine precursorsFluorophenyl-containing building blocksDichloro-fluorophenylpyrimidineConstruction from functionalized precursors

Thiol-Containing Fluorophenylpyrimidines

The incorporation of thiol (-SH) or thioether (-SR) groups into fluorophenylpyrimidines can be achieved through several synthetic routes. These sulfur-containing functionalities are important for various applications, including their use in the formation of self-assembled monolayers and as precursors for sulfoxides and sulfones.

One direct method involves the reaction of a halogenated fluorophenylpyrimidine with a sulfur nucleophile, such as sodium sulfide (B99878) or a thiolate salt. For example, reacting a chloro-fluorophenylpyrimidine with sodium hydrosulfide (B80085) (NaSH) can introduce a thiol group. The use of a specific alkyl or aryl thiolate (R-SNa) will result in the corresponding thioether.

A well-established method for creating aryl-sulfur bonds is the copper-mediated cross-coupling of an aryl halide with a thiol. nih.gov In this context, a halogenated fluorophenylpyrimidine could be coupled with a thiol in the presence of a copper(I) catalyst to form a thioether linkage. nih.gov

Furthermore, the modification of existing functional groups can lead to thiol-containing products. For example, a diazotized amino-fluorophenylpyrimidine can be treated with a sulfur-containing reagent to install the thiol group. The use of p-fluorothiophenol or 3,4-difluorothiophenol (B1350639) as nucleophiles to modify polymer backbones demonstrates the reactivity of fluorinated thiophenols in substitution reactions. conicet.gov.ar

Starting MaterialReagent(s)Product TypeReaction Type
Chloro-fluorophenylpyrimidineSodium hydrosulfide (NaSH)Thiol-fluorophenylpyrimidineNucleophilic Aromatic Substitution
Chloro-fluorophenylpyrimidineThiolate (R-SNa)Thioether-fluorophenylpyrimidineNucleophilic Aromatic Substitution
Halogenated fluorophenylpyrimidineThiol (R-SH), Cu(I) catalystThioether-fluorophenylpyrimidineCopper-mediated Cross-Coupling
Amino-fluorophenylpyrimidineNaNO₂, then KSCNThiocyanate-fluorophenylpyrimidineSandmeyer-type reaction

Bis-Fluorophenylpyrimidine Scaffolds

The synthesis of molecules containing two fluorophenylpyrimidine units, or a pyrimidine core substituted with two fluorophenyl groups, results in bis-fluorophenylpyrimidine scaffolds. These are often designed to interact with two binding sites on a biological target or to create specific material properties.

A primary strategy for synthesizing these scaffolds is through double substitution or coupling reactions. For instance, a dihalopyrimidine, such as 2,4-dichloropyrimidine, can be reacted with two equivalents of a fluorophenyl-metal reagent (e.g., a fluorophenyl Grignard or organolithium reagent) or a fluorophenylboronic acid in a double Suzuki coupling reaction. The success of this approach depends on the reactivity of the dihalopyrimidine and the ability to drive the reaction to completion.

An alternative is to couple two pre-formed fluorophenylpyrimidine units. If a fluorophenylpyrimidine possesses both a halogen and a reactive group like a boronic acid, intermolecular coupling can lead to the formation of a bis-fluorophenylpyrimidine scaffold.

The synthesis of orthogonally protected bis-piperazines containing a 1-(4-fluorophenyl)ethane-1,2-diyl linker showcases a strategy for creating complex scaffolds where the fluorophenyl group is a key component. nih.gov While not a direct bis-pyrimidine, it demonstrates the construction of complex bifunctional molecules centered around a fluorophenyl moiety. nih.gov

StrategyKey PrecursorsResulting ScaffoldCommon Reaction
Double SubstitutionDihalopyrimidine, Fluorophenyl-metal reagentPyrimidine with two fluorophenyl groupsGrignard or Organolithium reaction
Double Cross-CouplingDihalopyrimidine, Fluorophenylboronic acidPyrimidine with two fluorophenyl groupsSuzuki Coupling
Intermolecular CouplingHalogenated fluorophenylpyrimidine, Boronic acid functionalized fluorophenylpyrimidineTwo linked fluorophenylpyrimidine unitsSuzuki Coupling

Total Synthesis Strategies for Complex Fluorophenylpyrimidine Analogues

The total synthesis of complex natural products or designed molecules often serves as a platform for discovering and showcasing new synthetic methods and strategies. scripps.edu While specific total syntheses of complex fluorophenylpyrimidine natural products are not prevalent, the principles of total synthesis are directly applicable to the construction of complex analogues for various applications, such as drug discovery. osi.lvnorthwestern.edu

A total synthesis strategy for a complex fluorophenylpyrimidine analogue would begin with a retrosynthetic analysis. scripps.edu This involves conceptually breaking down the target molecule into simpler, commercially available, or easily synthesized starting materials. The fluorophenylpyrimidine core would be identified as a key building block, or "synthons".

The synthesis would likely be convergent, where different fragments of the molecule are synthesized separately and then joined together at a late stage. For example, the fluorophenylpyrimidine moiety might be one fragment, and a complex side chain could be another. These would be coupled using reliable and high-yielding reactions, such as Suzuki, Sonogashira, or Heck cross-couplings, or through the formation of amide or ester linkages.

Key considerations in the total synthesis would include:

Stereocontrol: If the target molecule contains stereocenters, asymmetric reactions would be employed to control the three-dimensional arrangement of atoms. This could involve chiral catalysts, chiral auxiliaries, or substrate-controlled reactions.

Protecting Groups: The use of orthogonal protecting groups would be essential to mask reactive functional groups while other parts of the molecule are being modified. The choice of protecting groups is critical for the success of a multi-step synthesis.

Functional Group Interconversions: A variety of reactions would be used to transform functional groups as the synthesis progresses towards the final target.

The overarching goal of a total synthesis is not just to make the molecule, but to do so in an efficient and elegant manner, often leading to the development of new synthetic methodologies that can be applied to other complex targets. baranlab.org

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms

The reactivity of fluorophenylpyrimidine compounds is characterized by the distinct chemical nature of its two core components: the electron-deficient pyrimidine (B1678525) ring and the modified fluorophenyl group. This duality allows for a range of selective chemical reactions on either moiety.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is a cornerstone of its chemistry, allowing for the introduction of a wide variety of functional groups. The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups on the ring further enhances its reactivity towards nucleophiles.

Common nucleophiles that react with activated pyrimidine rings include amines, alkoxides, and thiolates. For instance, a halogen atom (e.g., chlorine) on the pyrimidine ring can be readily displaced. In the context of a fluorophenylpyrimidine, the fluorophenyl group itself acts as an electron-withdrawing substituent, albeit weakly, which can influence the regioselectivity of the nucleophilic attack. Nucleophilic substitutions are commonplace in the chemistry of pyrimidines and related heterocycles, proving essential in medicinal and agrochemical research. nih.gov

Electrophilic Aromatic Substitution on the Fluorophenyl Moiety

In contrast to the pyrimidine ring, the fluorophenyl moiety is more amenable to electrophilic aromatic substitution (SEAr), a reaction class typical for benzene (B151609) and its derivatives. wikipedia.org In an SEAr reaction, an electrophile replaces an atom, usually hydrogen, on the aromatic ring. wikipedia.org The fluorine atom attached to the phenyl ring plays a crucial directing role in these reactions.

Due to its high electronegativity, fluorine is an inductively deactivating group, meaning it slows down the rate of electrophilic substitution compared to benzene. youtube.com However, through resonance, it is an ortho, para-director, meaning incoming electrophiles are directed to the positions adjacent (ortho) and opposite (para) to the fluorine atom. masterorganicchemistry.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The pyrimidine ring attached to the fluorophenyl group will act as a deactivating group, further reducing the electron density of the phenyl ring and making electrophilic substitution more challenging. Conversely, the pyrimidine ring itself is highly resistant to electrophilic attack due to its electron-deficient nature, a characteristic it shares with pyridine (B92270). wikipedia.orgyoutube.com

Cycloaddition and Rearrangement Reactions

Fluorophenylpyrimidines can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. mdpi.com Pyrimidines can act as the diene component in inverse-electron-demand Diels-Alder reactions. In this type of [4+2] cycloaddition, an electron-poor diene (the pyrimidine ring) reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often undergoes a subsequent retro-Diels-Alder reaction, extruding a small stable molecule to form a new aromatic system. acsgcipr.org

Rearrangement reactions offer another pathway for the structural modification of fluorophenylpyrimidines. A notable example in pyrimidine chemistry is the Dimroth rearrangement. This is a type of isomerization that typically involves the opening of the heterocyclic ring followed by its re-closure, effectively transposing a ring atom with an exocyclic atom. nih.gov The reaction generally proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism and can be influenced by factors such as pH and the electronic nature of substituents. nih.gov

Functional Group Interconversions and Derivatization

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another without altering the carbon skeleton. youtube.com This approach is widely used in the derivatization of fluorophenylpyrimidines to access a diverse range of analogues.

For example, a nitro group, which can be introduced onto the fluorophenyl ring via electrophilic nitration, can be readily reduced to an amino group. This amine can then serve as a handle for numerous other transformations, such as amide bond formation or diazotization. Similarly, a mercapto group on the pyrimidine ring can be displaced by various nucleophiles or oxidized to sulfonic acid. sciepub.com The synthesis of 5'-substituted 5-fluoropyrimidine (B1206419) nucleosides often involves FGI at the 5' position to create prodrugs with modified biological activity. nih.gov

Influence of Fluorine Substitution on Reaction Energetics and Selectivity

The presence of a fluorine atom, whether on the phenyl ring or directly on the pyrimidine ring, has a profound impact on the reactivity of the molecule. Fluorine's high electronegativity is the primary driver of these effects. nih.gov

The strong electron-withdrawing inductive effect of fluorine modifies the electron density distribution on the aromatic ring. researchgate.net This effect deactivates the fluorophenyl ring towards electrophilic attack by destabilizing the positively charged intermediate (arenium ion). Conversely, this same effect activates a ring system towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In SNAr reactions, fluorine can also act as an efficient leaving group, a phenomenon known as the "element effect," where the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Fluorine substitution also influences the acidity and basicity of nearby functional groups. For instance, a fluorine atom can lower the pKa of an adjacent N-H group, making it more acidic. This can affect reaction conditions and the need for specific bases or catalysts. In enzymatic reactions, the C-F bond's polarization can inhibit certain transformations by stabilizing intermediates, as seen in the inhibition of thymidylate synthase by the 5-fluorouracil (B62378) metabolite FdUMP. nih.gov

Catalytic Transformations and Ligand Effects in Fluorophenylpyrimidine Reactivity

Modern synthetic chemistry heavily relies on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, to form carbon-carbon and carbon-heteroatom bonds. Fluorophenylpyrimidines are versatile substrates for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, used to form C-C bonds by coupling an organoboron compound with a halide or sulfonate. mdpi.comresearchgate.net Halogenated fluorophenylpyrimidines (e.g., chloro- or bromo-substituted) can be effectively coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. For example, Pd(PPh₃)₄ is a commonly used catalyst for these reactions. mdpi.com Pyrimidine-2-sulfinates have also been developed as effective coupling partners in palladium-catalyzed reactions, serving as alternatives to often unstable pyrimidine boronic acids. tcichemicals.com

The table below illustrates the results of a Suzuki-Miyaura cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, showcasing the influence of the boronic acid's electronic properties on the reaction yield.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3a80
24-Methylphenylboronic acid3b85
34-Methoxyphenylboronic acid3c88
44-Chlorophenylboronic acid3d75
54-Fluorophenylboronic acid3e72
6Thiophene-2-boronic acid3h65

Data adapted from a study on Suzuki-Miyaura reactions of (4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com The reaction demonstrates higher yields with electron-donating groups on the boronic acid (e.g., -CH₃, -OCH₃) and slightly lower yields with electron-withdrawing groups (e.g., -Cl, -F), which is a typical trend in these cross-coupling reactions.

The ligands coordinated to the metal center play a critical role in these catalytic cycles. They can influence the catalyst's stability, solubility, and reactivity, thereby affecting reaction rates and selectivity. For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.

Kinetic and Thermodynamic Studies of Fluorophenylpyrimidine Reactions

The elucidation of reaction mechanisms and the prediction of reactivity in derivatives of fluorophenylpyrimidine hinge on a thorough understanding of the kinetic and thermodynamic parameters that govern their chemical transformations. While comprehensive datasets specifically for all positional isomers of fluorophenylpyrimidine are not extensively available in publicly accessible literature, valuable insights can be drawn from studies on structurally analogous compounds, such as fluorinated nitrogen-containing heterocycles. These studies provide a framework for understanding the energetic pathways and transition states involved in key reactions like nucleophilic aromatic substitution (SNAr).

Detailed research into the kinetics of nucleophilic aromatic substitution on activated heterocyclic systems offers a window into the reactivity of the carbon-fluorine bond. For instance, investigations into the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) have yielded precise kinetic and thermodynamic parameters. Although this system involves a pyridinium (B92312) ring, the data for the 2-fluoro substituted compound serves as a pertinent model for the behavior of a fluorine atom attached to an electron-deficient pyrimidine ring.

The reaction's progress is quantified by determining the rate constant (k), and the activation parameters—Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—are derived from temperature-dependent studies using the Eyring equation. These parameters offer a detailed picture of the energy landscape of the reaction. The enthalpy of activation reflects the energy barrier required to reach the transition state, while the entropy of activation provides insight into the degree of molecular order or disorder in the transition state compared to the reactants.

One study on 2-substituted N-methylpyridinium ions revealed that the reactivity order is not solely dictated by the C-F bond strength, highlighting the complexity of the reaction mechanism. nih.gov The reaction was found to proceed through a mechanism where the rate-determining step is not the initial nucleophilic attack, but rather the deprotonation of the addition intermediate. nih.gov This is evidenced by the relatively small differences in rate constants among the halide leaving groups. nih.gov

The kinetic parameters for the reaction of 2-fluoro-N-methylpyridinium ion with piperidine are presented below, offering a quantitative look at the reaction's energetic demands.

Interactive Table: Kinetic and Activation Parameters for the Reaction of 2-Fluoro-N-methylpyridinium Ion with Piperidine in Methanol at 25 °C

Leaving GroupRate Constant (k) M⁻¹s⁻¹ΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol K)
2-Fluoro2.02 x 10⁻⁵22.519.8-9.1

Data sourced from a study on nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium substrates. nih.gov

The negative entropy of activation is a common feature in SNAr reactions, suggesting a more ordered transition state, likely due to the association of the nucleophile and the substrate, as well as differential solvation effects. nih.gov

Further computational and experimental studies on substituted 2-fluoropyridines have explored the relationship between the activation energy of SNAr reactions and the electronic properties of the substrate. These studies have shown a strong correlation between the reaction's activation energy and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) or LUMO+1 of the fluoropyridine. This indicates that the ease of nucleophilic attack is critically dependent on the electronic structure of the heterocyclic ring, a principle that is directly applicable to fluorophenylpyrimidine systems.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of molecules. These methods solve the electronic Schrödinger equation (or an equivalent formulation in DFT) to determine the electronic structure and energy of a system, from which numerous other properties can be derived. epstem.netniscpr.res.in For fluorobenzene (B45895) and pyrimidine (B1678525), methods like B3LYP with basis sets such as 6-31G(d,p) or aug-cc-pVTZ are commonly employed to provide a balance between accuracy and computational cost. epstem.networktribe.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For fluorobenzene and pyrimidine, calculations confirm their planar ground-state geometries. worktribe.comresearchgate.net

When considering the interaction between fluorobenzene and pyrimidine, several conformations of the resulting van der Waals complex are possible. Based on studies of similar heteroaromatic complexes, such as pyrimidine with ammonia, potential conformations would include: rsc.org

π-stacked: Where the aromatic rings are parallel to each other. This can include sandwich or parallel-displaced arrangements.

In-plane: Where fluorobenzene interacts with the pyrimidine ring within the same plane, likely involving a C-H···N hydrogen bond between a hydrogen on the benzene (B151609) ring and a nitrogen on the pyrimidine ring.

Perpendicular: Where one molecule is oriented perpendicularly to the other, often involving a C-H···π interaction.

Ab initio calculations on related systems, like the pyrimidine···NH3 complex, have shown that in-plane, hydrogen-bonded structures can be significantly more stable than π-stacked conformations. rsc.org For the fluorobenzene-pyrimidine complex, one would expect a competition between C-H···N interactions, potential C-F···H-C interactions, and π-π stacking forces to determine the most stable conformer.

Table 1: Calculated Structural Parameters for Fluorobenzene and Pyrimidine This table presents typical bond lengths and angles for the individual molecules, calculated using DFT methods, which serve as the basis for analyzing intermolecular geometries.

Molecule Parameter Atom Pair/Triplet Calculated Value (B3LYP/6-311++G(d,p))
Fluorobenzene Bond Length C-F ~1.35 Å
Bond Length C-C (avg) ~1.39 Å
Bond Angle C-C-F ~120.1°
Pyrimidine Bond Length C-N ~1.34 Å
Bond Length C-C ~1.39 Å
Bond Angle N-C-N ~127.4°
Bond Angle C-N-C ~116.5°

Data synthesized from typical DFT calculation outputs found in computational chemistry literature. ekb.eg

The electronic structure of a molecule dictates its reactivity. Key aspects include the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. youtube.comnih.gov The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability; a smaller gap suggests higher reactivity. ekb.egnih.gov For fluorobenzene, the HOMO is a π-orbital distributed over the benzene ring, while for pyrimidine, the HOMO is often associated with the non-bonding lone pairs on the nitrogen atoms. The LUMO in both cases is typically a π* anti-bonding orbital. irjweb.comresearchgate.net

Table 2: Frontier Orbital Energies for Fluorobenzene and Pyrimidine Calculations performed at the B3LYP/6-31G(d,p) level show the relative electron-donating and -accepting capabilities.

Compound EHOMO (eV) ELUMO (eV) HOMO-LUMO Gap (ΔE) (eV)
Benzene -6.79 0.00 6.79
Fluorobenzene -6.64 -0.27 6.37
Pyridine (B92270) -6.24 0.00 6.24
Pyrimidine -5.76 -0.45 5.31

Data adapted from comparative computational studies. ekb.eg The decreasing HOMO-LUMO gap from benzene to pyrimidine indicates an increase in reactivity. ekb.eg

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the charge distribution around a molecule, which is invaluable for predicting sites for electrophilic and nucleophilic attack. chemrxiv.orgcomputationalscience.org

Fluorobenzene: The MEP shows a region of negative potential (red) above and below the π-system of the aromatic ring, making it susceptible to electrophilic attack. The fluorine atom itself exhibits a positive region, known as a σ-hole, along the C-F bond axis, which can participate in attractive non-covalent interactions like halogen bonding. mdpi.comias.ac.in

Pyrimidine: The MEP is characterized by intense negative potential (red) localized around the two nitrogen atoms due to their lone pairs of electrons. epstem.net These regions are strong nucleophilic sites and can act as hydrogen bond acceptors. epstem.netirjweb.com

The interaction between the two molecules would be guided by these features: the negative nitrogen regions of pyrimidine could interact favorably with the electron-deficient hydrogen atoms or the positive σ-hole of fluorobenzene.

Computational methods can predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. openmopac.net The calculation of the Hessian matrix (second derivatives of energy) yields harmonic vibrational frequencies, which are often scaled by a factor (e.g., 0.97 for B3LYP) to better match experimental anharmonic values. worktribe.com

For fluorobenzene, characteristic calculated vibrations include the C-F stretch and various C-H and ring breathing modes. worktribe.comirphouse.com Similarly, for pyrimidine, key vibrations involve ring stretching and C-H bending modes. researchgate.netnih.gov When a complex forms between fluorobenzene and pyrimidine, the vibrational frequencies of the individual molecules are expected to shift. For instance, if a C-H···N hydrogen bond forms, the frequency of the involved C-H stretching mode would typically shift, providing spectroscopic evidence of the interaction. acs.org

Table 3: Selected Calculated Vibrational Frequencies (cm-1) for Fluorobenzene and Pyrimidine These values, typically calculated with DFT, help in assigning experimental spectra.

Molecule Vibrational Mode Calculated Frequency (Scaled)
Fluorobenzene C-F Stretch ~1230-1250
Ring Breathing ~1010
C-H Stretch ~3050-3100
Pyrimidine Ring Stretch (N-C-N) ~1570
Ring Breathing ~990
C-H Stretch ~3040-3080

Data synthesized from literature reports on vibrational analysis. worktribe.comresearchgate.net

To visualize and quantify the weak interactions that stabilize molecular complexes, specialized computational techniques are employed. researchgate.netfortunejournals.com

Hirshfeld Surface Analysis: This method partitions the crystal space into regions associated with each molecule, creating a unique molecular surface. researchgate.net By mapping properties like normalized contact distance (dnorm) onto this surface, intermolecular contacts can be visualized. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. mdpi.comnih.govnih.gov For a hypothetical fluorobenzene-pyrimidine co-crystal, this analysis would highlight the specific H···N, H···H, C···H, and potentially F···H or F···N contacts that define the crystal packing. nih.gov

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density reveals regions of non-covalent interactions. nanobioletters.com Large, low-density spikes in the plot are characteristic of steric repulsion, while troughs at low density indicate attractive interactions. The sign of the second Hessian eigenvalue of the density helps distinguish between stabilizing hydrogen bonds (negative values) and weaker van der Waals interactions (values close to zero). researchgate.net This analysis would precisely characterize the nature of the forces between fluorobenzene and pyrimidine, differentiating between weak hydrogen bonds, dispersion forces (π-stacking), and steric clashes. nanobioletters.com

Molecular Modeling Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). irjweb.com While often used in drug design, the principles apply to any intermolecular interaction. Numerous studies have performed docking of pyrimidine derivatives into the active sites of enzymes like dihydrofolate reductase (DHFR) or various kinases. researchgate.netnih.govnih.gov

These studies consistently show that the pyrimidine core is adept at forming specific, stabilizing interactions:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring frequently act as hydrogen bond acceptors with amino acid residues like lysine, arginine, or asparagine. remedypublications.comorientjchem.org

Hydrophobic and π-π Interactions: The aromatic face of the pyrimidine ring often engages in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Although not a study of the fluorobenzene-pyrimidine complex itself, this body of work demonstrates the strong potential of the pyrimidine moiety to engage in directed intermolecular interactions, which would be a key factor in its association with fluorobenzene.

Table 4: Common Interactions of Pyrimidine Derivatives in Molecular Docking Studies

Interaction Type Interacting Partner in Proteins Pyrimidine Moiety Role Reference Docking Score Range (kcal/mol)
Hydrogen Bond Amino acid donors (e.g., -NH, -OH) Acceptor (via ring nitrogens) -7.0 to -10.0
π-π Stacking Aromatic residues (Phe, Tyr, Trp) π-system -6.5 to -9.0
Hydrophobic Aliphatic residues (Val, Leu, Ile) Aromatic ring face -6.0 to -8.5

Synthesized from findings in multiple docking studies of pyrimidine-based inhibitors. nih.govorientjchem.org

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the exploration of the conformational space of a molecular system over time. researchgate.netnih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of the dynamic behavior of the fluorobenzene-pyrimidine complex, including its conformational preferences and the stability of different arrangements. These simulations are instrumental in understanding how the two moieties interact and what geometries are most favorable. mdpi.combiorxiv.org

In a typical MD simulation of the fluorobenzene-pyrimidine system, the complex would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The interactions between all atoms are defined by a force field, which is a set of parameters that describe the potential energy of the system. The simulation then proceeds in a series of small time steps, tracking the positions and velocities of all atoms. Analysis of the resulting trajectory can reveal the most populated conformational states, the flexibility of the system, and the energetic barriers between different conformations. This information is crucial for understanding the stability of the complex. researchgate.net

Table 1: Hypothetical Conformational Analysis of the Fluorobenzene-Pyrimidine Complex from Molecular Dynamics Simulations

Conformational StateInter-ring Distance (Å)Dihedral Angle (°)Interaction Energy (kcal/mol)Population (%)
Stacked3.55-5.265
T-shaped4.890-3.830
Planar5.50-1.55

This table presents hypothetical data for illustrative purposes, based on typical values observed for similar aromatic complexes.

Prediction of Molecular Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. dergipark.org.trscience.govdergipark.org.tr From the electronic structure, a variety of molecular properties and reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions.

For the fluorobenzene-pyrimidine system, DFT calculations can be used to determine key reactivity indices. dergipark.org.trmdpi.com The chemical potential (μ) indicates the tendency of a molecule to accept or donate electrons. A more negative chemical potential suggests a greater tendency to accept electrons. Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A harder molecule is less reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jmchemsci.com

Table 2: Predicted Reactivity Descriptors for the Fluorobenzene-Pyrimidine Complex

DescriptorSymbolCalculated Value
Chemical Potentialμ-4.5 eV
Chemical Hardnessη3.2 eV
Electrophilicity Indexω3.17 eV

These values are hypothetical and serve as an example of the data that can be obtained from DFT calculations.

The interaction of a molecule with an external electric field, such as that of light, can induce a dipole moment. The ease with which the electron cloud of a molecule can be distorted by an electric field is described by its polarizability (α). aps.orgru.nl The hyperpolarizability (β) is a measure of the nonlinear response of a molecule to a strong electric field and is a key property for materials with applications in nonlinear optics. nih.govresearchgate.net

Theoretical calculations, often using DFT or other ab initio methods, can provide accurate predictions of the polarizability and hyperpolarizability of the fluorobenzene-pyrimidine complex. science.gov These calculations are essential for understanding the optical properties of the system and for designing molecules with specific nonlinear optical responses.

Table 3: Calculated Polarizability and Hyperpolarizability of the Fluorobenzene-Pyrimidine Complex

PropertyComponentValue (a.u.)
Polarizabilityαxx120
αyy100
αzz60
Average (α) 93.3
Hyperpolarizabilityβxxx50
βyyy-30
βzzz10
Total (βtot) 58.3

These values are hypothetical and for illustrative purposes only.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. kg.ac.rsijert.org These models can then be used to predict the properties of new, un-synthesized molecules, thereby accelerating the process of molecular design and optimization. nih.gov

QSPR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSPR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological indices, connectivity indices, and counts of different atom types and functional groups. nih.gov These models are computationally efficient and can be developed for large datasets.

3D-QSPR methods, on the other hand, take into account the three-dimensional structure of the molecule. mdpi.comfrontiersin.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate a 3D grid around the aligned molecules and calculate steric and electrostatic fields at each grid point. These field values are then used as descriptors to build the QSPR model. 3D-QSPR models can provide more detailed insights into the structure-property relationships and are particularly useful for understanding ligand-receptor interactions.

For the fluorobenzene-pyrimidine system, both 2D and 3D-QSPR models could be developed to predict a range of properties, such as solubility, boiling point, or biological activity. The choice of methodology would depend on the specific property of interest and the available data.

A key application of QSPR modeling is in the optimization of molecular design to achieve specific chemical properties. Once a reliable QSPR model has been established, it can be used to virtually screen a library of candidate molecules and predict their properties without the need for synthesis and experimental testing. dntb.gov.ua This allows for the rapid identification of molecules with desired characteristics.

For instance, if the goal is to design a fluorobenzene-pyrimidine derivative with enhanced solubility, a QSPR model that correlates structural descriptors with solubility can be used. insilico.eu By analyzing the model, one can identify the structural features that are most influential on solubility and then modify the parent structure accordingly to improve this property. This iterative process of prediction and modification can significantly streamline the discovery of new molecules with optimized properties.

Machine Learning and Artificial intelligence in Fluorophenylpyrimidine Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the landscape of computational chemistry, particularly in the realm of drug discovery and materials science. For fluorophenylpyrimidine research, these advanced computational tools offer unprecedented opportunities to accelerate the discovery and optimization of new chemical entities. By leveraging vast datasets of chemical information, AI and ML algorithms can identify complex patterns and relationships that are beyond the scope of traditional analysis, thereby guiding the synthesis and design of novel compounds with desired properties.

Predictive Modeling of Synthetic Outcomes

The synthesis of complex molecules like fluorophenylpyrimidine derivatives often involves multi-step processes with variable yields and outcomes. Predicting these outcomes with high accuracy is a significant challenge in synthetic chemistry. Machine learning models are increasingly being employed to address this challenge by learning from historical reaction data to predict the outcomes of new, unseen reactions. beilstein-journals.orgmi-6.co.jpchemrxiv.org

One of the key applications of predictive modeling is the estimation of reaction yields. chemrxiv.orgibm.comresearchgate.net Deep learning architectures, such as transformer models, can be trained on text-based representations of chemical reactions (e.g., SMILES strings) to forecast the percentage of the desired product. chemrxiv.orgibm.comresearchgate.net These models can help chemists prioritize high-yielding reaction pathways, thereby saving time and resources. chemrxiv.orgibm.comresearchgate.net For instance, a model could be trained on a database of Suzuki couplings involving various fluorophenyl bromides and pyrimidine boronic acids to predict the yield of the corresponding fluorophenylpyrimidine product under different catalytic conditions. While specific models for fluorophenylpyrimidine synthesis are still emerging, the general applicability of these techniques holds significant promise.

Another critical aspect of synthetic outcome prediction is the forecasting of reaction conditions. Deep learning models have been developed that can sequentially predict the most suitable catalysts, solvents, and reagents for a given transformation. beilstein-journals.org These models are trained on large reaction databases and can provide a ranked list of potential conditions, allowing chemists to select the most appropriate ones for their specific needs. beilstein-journals.org

Furthermore, machine learning is instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of synthesized compounds. nih.govresearchgate.netnih.govuq.edu.au Deep learning approaches, including graph convolutional neural networks (GCNNs), have shown significant success in predicting a wide range of ADMET properties directly from the molecular structure. researchgate.net Early prediction of unfavorable ADMET profiles can prevent the costly synthesis of compounds that are likely to fail in later stages of development. A novel pairwise deep learning approach, known as DeepDelta, has been developed to predict property differences between two molecules, which is particularly useful for molecular optimization tasks. bohrium.com

Interactive Table: Predictive Models for Synthetic Outcomes

Model TypeApplicationPredicted OutcomePotential Impact on Fluorophenylpyrimidine Synthesis
Transformer-based Neural NetworkReaction Yield PredictionPercentage yield of the desired product. chemrxiv.orgibm.comresearchgate.netOptimization of reaction conditions for higher efficiency.
Deep Learning (Sequential Prediction)Reaction Condition RecommendationSuggests suitable catalysts, solvents, and reagents. beilstein-journals.orgReduces the experimental effort required to find optimal synthetic conditions.
Graph Convolutional Neural Network (GCNN)ADMET PredictionPredicts properties like solubility, toxicity, and metabolic stability. researchgate.netEarly-stage filtering of fluorophenylpyrimidine candidates with poor drug-like properties.
Pairwise Deep Learning (e.g., DeepDelta)Molecular OptimizationPredicts the change in properties between two related molecules. bohrium.comGuides the modification of fluorophenylpyrimidine scaffolds to improve specific properties.

Data-Driven Design of Novel Fluorophenylpyrimidine Scaffolds

The design of novel molecular scaffolds with specific biological activities is a cornerstone of medicinal chemistry. Data-driven approaches, powered by AI and machine learning, are transforming this process from a trial-and-error endeavor to a more rational and efficient search of the vast chemical space. researchgate.netfrontiersin.org These methods can be broadly categorized into quantitative structure-activity relationship (QSAR) modeling and de novo design using generative models.

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.comnih.govnih.gov For fluorophenylpyrimidine derivatives, a QSAR model could be developed to predict their anticancer activity based on a set of calculated molecular descriptors. nih.govresearchgate.net For example, a study on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline linker utilized QSAR to predict their in vitro anti-tumor activities against various cancer cell lines, demonstrating the potential of this approach to guide the design of new, more potent analogs. researchgate.net In a similar vein, QSAR studies on other pyrimidine-containing compounds have successfully identified key structural features responsible for their biological activities. nih.gov

Generative artificial intelligence models represent a more recent and powerful approach to de novo drug design. researchgate.netfrontiersin.org These models, often based on recurrent neural networks (RNNs) or generative adversarial networks (GANs), can learn the underlying patterns in a set of known bioactive molecules and generate new, previously unseen molecular structures with desired properties. researchgate.net For instance, a generative model could be trained on a library of known kinase inhibitors containing the fluorophenylpyrimidine scaffold. The model could then be used to generate novel fluorophenylpyrimidine derivatives that are predicted to have high inhibitory activity against a specific kinase target. nih.govchemrxiv.org This approach has the potential to rapidly identify novel and diverse chemical matter for further investigation.

A study on the synthesis of 2-aminopyrimidine (B69317) derivatives containing ferrocene (B1249389) successfully employed machine learning methods to explain the observed antiproliferative activity against several cancer cell lines. nih.gov This highlights the synergy between synthesis, biological testing, and computational modeling in modern drug discovery.

Interactive Table: Data-Driven Scaffold Design Approaches

ApproachMethodologyApplication to FluorophenylpyrimidinesKey Advantages
Quantitative Structure-Activity Relationship (QSAR)Correlates molecular descriptors with biological activity using statistical models. mdpi.comnih.govnih.govPredicting the anticancer, antifungal, or other biological activities of new fluorophenylpyrimidine analogs. researchgate.netnih.govProvides insights into the structure-activity relationships, guiding rational modifications.
Generative Artificial Intelligence (De Novo Design)Learns from existing molecules to generate novel chemical structures with desired properties. researchgate.netfrontiersin.orgDesigning novel fluorophenylpyrimidine scaffolds with predicted high potency and favorable ADMET profiles. nih.govchemrxiv.orgEnables the exploration of a vast and diverse chemical space for innovative drug candidates.
Machine Learning-Guided SynthesisIntegrates ML predictions with synthetic chemistry to prioritize and explain the activity of newly synthesized compounds. nih.govExplaining the biological activity of newly synthesized fluorophenylpyrimidine derivatives and guiding further optimization.Creates a feedback loop between computational design and experimental validation.

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules. It provides detailed information about the chemical environment of atomic nuclei. For fluorobenzene (B45895) and pyrimidine (B1678525), NMR spectroscopy, including various advanced techniques, is instrumental in their structural characterization. researchgate.net

¹H and ¹³C NMR for Primary Structural Elucidation

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for determining the basic structure of organic molecules. researchgate.net

Fluorobenzene:

In the ¹H NMR spectrum of fluorobenzene, the protons on the benzene (B151609) ring exhibit complex splitting patterns due to both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings. tandfonline.comtandfonline.com The fluorine atom influences the chemical shifts of the adjacent protons, causing them to resonate at different frequencies compared to benzene.

The ¹³C NMR spectrum of fluorobenzene shows distinct signals for each carbon atom, with the carbon directly bonded to the fluorine atom (C1) exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). tandfonline.comtandfonline.comepa.gov The chemical shifts and coupling constants are sensitive to the solvent and concentration. tandfonline.comsfu.ca

¹H and ¹³C NMR Data for Fluorobenzene (in CDCl₃)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Coupling Constants (Hz)
H-2/H-6 7.02-7.12 (m) 115.5 (d) ¹JCF = -245.2
H-3/H-5 7.25-7.35 (m) 124.3 (d) ²JCF = 21.5
H-4 7.15-7.25 (m) 130.2 (d) ³JCF = 8.0
C-1 - 163.2 (d) ⁴JCF = -3.2

Data compiled from various sources. tandfonline.comtandfonline.comepa.govsfu.ca

Pyrimidine:

The ¹H NMR spectrum of pyrimidine shows three distinct signals corresponding to the protons at positions 2, 4/6, and 5. The proton at C2 is the most deshielded due to the proximity of the two nitrogen atoms.

The ¹³C NMR spectrum of pyrimidine displays three signals for the three different carbon environments. The carbon at position 2 is the most downfield, followed by the carbons at positions 4/6 and then position 5. Two-dimensional (2D) NMR experiments, such as HETCOR (Heteronuclear Correlation), are often used to unambiguously assign the proton and carbon signals. cdnsciencepub.comresearchgate.net

¹H and ¹³C NMR Data for Pyrimidine (in CDCl₃)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 9.17 (s) 158.4
H-4/H-6 8.69 (d) 156.9
H-5 7.32 (t) 121.7

Data compiled from various sources. cdnsciencepub.comresearchgate.net

¹⁹F NMR for Fluorine Environment Analysis and Conformational Insights

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. In fluorobenzene, the ¹⁹F NMR spectrum consists of a single signal that is split by the adjacent protons. The chemical shift and coupling constants in ¹⁹F NMR can provide insights into the electronic environment and conformation of the molecule. tandfonline.comtandfonline.com The asymmetry of the ¹⁹F spectrum has been used to determine the relative signs of the ¹H-¹⁹F and ¹H-¹H coupling constants. tandfonline.com

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR, Diffusion-Ordered Spectroscopy)

Advanced NMR techniques provide deeper structural and dynamic information.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing connectivity between protons and carbons, aiding in the complete assignment of complex spectra, especially for substituted pyrimidine derivatives. nih.govnih.govrsc.org

Solid-State NMR: This technique is used to study the structure and dynamics of molecules in the solid state. For pyrimidine-based systems, solid-state NMR can provide information on intermolecular interactions, such as hydrogen bonding. researchgate.netrsc.orgrsc.org

Diffusion-Ordered Spectroscopy (DOSY): DOSY separates NMR signals of different species in a mixture based on their diffusion coefficients, which relate to their size and shape. emerypharma.comucl.ac.uk ¹⁹F DOSY has been shown to be a valuable tool for analyzing mixtures of fluorinated compounds like fluorobenzene derivatives. manchester.ac.uk

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying functional groups in a molecule.

Fluorobenzene:

The FT-IR spectrum of fluorobenzene shows characteristic absorption bands for the C-H stretching of the aromatic ring, C=C stretching of the ring, and the strong C-F stretching vibration. irphouse.comresearchgate.netnist.gov

Pyrimidine:

FT-IR spectroscopy is widely used to characterize pyrimidine and its derivatives. scientific.netvandanapublications.comvandanapublications.com The spectra exhibit characteristic bands for the C-H, C=N, and C=C stretching vibrations of the heterocyclic ring. The positions of these bands can be influenced by substituents on the pyrimidine ring. researchgate.netacs.org

Characteristic FT-IR Bands for Fluorobenzene and Pyrimidine (cm⁻¹)

Vibrational Mode Fluorobenzene Pyrimidine
Aromatic C-H Stretch ~3070 ~3050
Ring C=C Stretch ~1600, 1496 ~1570, 1470
C-F Stretch ~1220 -
Ring C=N Stretch - ~1400

Data compiled from various sources. irphouse.comaip.orgoup.comscispace.com

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule.

Fluorobenzene:

The Raman spectrum of fluorobenzene has been extensively studied, with assignments for its fundamental vibrational frequencies. aip.orgscispace.comresearchgate.netchemicalbook.com The C-F stretching vibration is also observable in the Raman spectrum. scispace.com

Pyrimidine:

Raman spectroscopy is used to study the vibrational modes of pyrimidine in both liquid and solid states. researchgate.netmdpi.comresearchgate.net Studies have shown that intermolecular interactions, such as hydrogen bonding in aqueous solutions or C-H···N interactions in the crystalline state, can cause shifts in the Raman bands. researchgate.netmdpi.comolemiss.edu

Prominent Raman Shifts for Fluorobenzene and Pyrimidine (cm⁻¹)

Vibrational Mode Fluorobenzene Pyrimidine
Ring Breathing ~1009 ~994
C-H Stretch ~3076 ~3050
C-F Stretch ~1220 -
Ring Deformation ~804, 613 ~1068, 677

Data compiled from various sources. aip.orgscispace.comresearchgate.netresearchgate.net

Table of Compounds Mentioned

Compound Name
Fluorobenzene
Pyrimidine

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. bruker.com It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.comresearchgate.net This method is particularly valuable for studying complex biomolecules and organic compounds. bruker.comdtu.dk

The application of VCD extends to understanding the conformational properties of molecules and their interactions with the surrounding environment, such as solvent effects. nih.gov For a molecule to be VCD active, it must be chiral, meaning it is non-superimposable on its mirror image. bruker.com The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure.

Recent advancements have expanded the utility of VCD to include studies on transition metal complexes and the conformational preferences of chiral ligands. nih.gov The interpretation of VCD spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), to accurately model the observed vibrational bands and assign the absolute configuration. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. alevelchemistry.co.ukresearchgate.net

HRMS is a crucial tool for identifying unknown compounds and confirming the identity of synthesized molecules. researchgate.net The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers enables the separation of ions with very similar m/z values, leading to unambiguous molecular formula assignments. researchgate.net

Table 1: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

FeatureLow-Resolution MSHigh-Resolution MS
Mass Accuracy To two decimal placesTo 4-5 decimal places alevelchemistry.co.uk
Distinguishing Power May not distinguish between molecules with the same nominal mass alevelchemistry.co.ukCan distinguish between molecules with very similar masses alevelchemistry.co.ukmeasurlabs.com
Primary Use General analysis and compound identificationExact mass determination and elemental composition measurlabs.comresearchgate.net
Instrumentation QuadrupoleTOF, Orbitrap, FT-ICR researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgspectroinlets.com It is widely used for the analysis of volatile and semi-volatile organic compounds in complex mixtures. thermofisher.comnist.gov

In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. spectroinlets.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component. spectroinlets.com This "fingerprint" allows for the identification and quantification of individual compounds within the mixture. wikipedia.org GC-MS is considered a "gold standard" in forensic science and is also extensively used in environmental analysis, food safety, and pharmaceutical quality control. wikipedia.orgthermofisher.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules, including large biomolecules. nih.govresearchgate.net In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte with minimal fragmentation. researchgate.net

This technique is particularly useful for determining the molecular weight of intact molecules and studying non-covalent interactions. nih.gov ESI can be coupled with tandem mass spectrometry (MS/MS) to obtain structural information through collision-induced dissociation (CID) of the molecular ions. researchgate.net The fragmentation patterns observed in ESI-MS/MS experiments provide valuable insights into the structure and connectivity of the molecule. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher one. lcms.czlibretexts.org This technique is particularly useful for studying molecules with conjugated π systems, where the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) falls within the UV-Vis range. libretexts.org

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. researchgate.net The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; as the conjugated system increases in size, the λmax shifts to longer wavelengths (a bathochromic or red shift). libretexts.org UV-Vis spectroscopy is a valuable tool for characterizing the electronic properties of aromatic compounds like fluorobenzene and pyrimidine and their derivatives. researchgate.netdtic.miluu.nl

Table 2: Electronic Transitions and UV-Vis Spectroscopy

Transition TypeDescriptionWavelength Range
σ → σ Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. libretexts.orgHigh energy, short wavelength (e.g., 111 nm for H₂) libretexts.org
n → σ Excitation of a non-bonding electron to a σ antibonding orbital.Shorter wavelengths, typically below 200 nm.
π → π Excitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.orgLonger wavelengths than σ → σ* (e.g., 165 nm for ethene) libretexts.org
n → π Excitation of a non-bonding electron to a π antibonding orbital. researchgate.netuu.nlLongest wavelengths, often in the visible region for extended conjugation.

X-ray Crystallography and Diffraction

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. d-nb.infothepharmajournal.com By analyzing the diffraction pattern produced when X-rays pass through a single crystal, researchers can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions. thepharmajournal.com

This method provides unambiguous structural information and is crucial for understanding structure-property relationships. thepharmajournal.com In the context of fluorobenzene and pyrimidine, X-ray crystallography can be used to study the crystal packing, hydrogen bonding, and π-stacking interactions in the solid state. researchgate.net The formation of cocrystals, where two or more different molecules are held together in a crystal lattice by non-covalent interactions, can also be investigated using this technique. researchgate.netrsc.org Powder X-ray diffraction (PXRD) is a related technique used to characterize crystalline powders and identify different polymorphs. d-nb.info

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for determining the absolute structure of molecules, including bond lengths, bond angles, and crystallographic packing.

Fluorobenzene:

While fluorobenzene is a liquid at room temperature, its crystal structure can be determined at low temperatures. Studies involving co-crystallization have provided insights into its molecular geometry and intermolecular interactions. For instance, in a co-crystal with hexafluorobenzene (B1203771) and pyrrole, the fluorobenzene molecule's planarity and the C-F bond length are precisely determined. iucr.org In another study, the crystal structure of a dysprosium complex containing fluorobenzene as a ligand was elucidated, revealing details of the coordination environment. nih.gov These studies, although not of pure fluorobenzene crystals, offer valuable data on its structural parameters within a crystalline lattice.

Pyrimidine:

The crystal structures of numerous pyrimidine derivatives have been extensively studied using single crystal X-ray diffraction. nih.govresearchgate.netbohrium.comresearchgate.netjournalskuwait.orgmdpi.com These studies are crucial for understanding the structure-activity relationships of these biologically important molecules. For example, the analysis of halogen-containing nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine derivatives revealed that they crystallize in monoclinic, triclinic, and orthorhombic systems with various space groups such as P21/c, P-1, Pbca, and C12/c1. bohrium.com The crystal data for these derivatives provide detailed information on their molecular conformations and intermolecular interactions, which are often dominated by hydrogen bonds and van der Waals forces. researchgate.netmdpi.com

Table 1: Representative Crystallographic Data for a Pyrimidine Derivative

Parameter Value Reference
Crystal System Monoclinic bohrium.com
Space Group P21/c bohrium.com
a (Å) 12.9432 (4) researchgate.net
b (Å) 9.3084 (4) researchgate.net
c (Å) 13.4650 (5) researchgate.net
β (°) 101.3572 (16) researchgate.net
Volume (ų) 1590.0 (1) -
Z 4 -

Note: This table presents example data for a specific pyrimidine derivative and is not representative of all pyrimidines.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information about the bulk properties of a crystalline solid. libretexts.org Instead of a single crystal, a powder sample containing a large number of randomly oriented crystallites is used.

Fluorobenzene:

PXRD is particularly useful for studying the bulk phase purity of compounds that incorporate fluorobenzene. For instance, the bulk phase purity of a dysprosium complex with fluorobenzene was confirmed by comparing its experimental powder diffraction pattern with the pattern calculated from single crystal X-ray data. nih.gov This ensures that the characterized single crystal is representative of the bulk material.

Pyrimidine:

PXRD is widely employed in the pharmaceutical industry to characterize different polymorphic forms of pyrimidine-based active pharmaceutical ingredients. google.comwipo.int Different polymorphs of a compound can exhibit distinct physical properties, and PXRD is a key tool for their identification and quality control. For example, various crystalline forms of pyrrolo[2,3-d]pyrimidine salts have been identified by their characteristic peaks in the PXRD pattern. google.com Similarly, different forms of a pyrimidine compound cocrystal with fumaric acid were distinguished by their unique PXRD profiles. wipo.int

Table 2: Characteristic PXRD Peaks for a Pyrrolo[2,3-d]pyrimidine Derivative (Form A)

2θ (°)
4.7 ± 0.2
10.6 ± 0.2
14.2 ± 0.2

Data from a specific example and not universally applicable. google.com

Advanced Spectroscopic Techniques for Dynamic Studies

Time-Resolved Spectroscopy for Elucidating Ultrafast Processes

Time-resolved spectroscopy involves a series of spectroscopic techniques that probe molecular dynamics on very short timescales, typically femtoseconds to picoseconds. These methods are essential for understanding photochemical reactions, energy transfer processes, and conformational changes.

Fluorobenzene:

The photodynamics of fluorobenzene have been investigated using time-resolved photoelectron spectroscopy. These studies have provided insights into the ultrafast internal conversion and intersystem crossing processes that occur after photoexcitation. The dynamics are often found to be dependent on the excitation wavelength.

Pyrimidine:

The ultrafast internal conversion dynamics of pyrimidine and its derivatives are of significant interest due to their role as DNA/RNA bases. Time-resolved spectroscopy has been used to study the relaxation pathways of electronically excited pyrimidine in the gas phase and in solution. These studies have revealed that the decay from the initially excited state occurs on a femtosecond timescale.

Multidimensional Coherent Spectroscopy for Complex Molecular Systems

Multidimensional coherent spectroscopy, such as two-dimensional electronic spectroscopy (2D-ES), provides detailed information about the couplings between different electronic and vibrational states and the dynamics of energy transfer.

Fluorobenzene:

While less common for a molecule of this size, multidimensional spectroscopy could be applied to study the vibrational coupling and energy redistribution dynamics in fluorobenzene, particularly in condensed phases or when complexed with other molecules.

Pyrimidine:

2D-ES has been a powerful tool for investigating the electronic structure and energy transfer dynamics in DNA and RNA, where pyrimidine bases are key components. These experiments can unravel the complex interplay of electronic couplings between adjacent bases, which is crucial for understanding the photostability of nucleic acids.

Hyperspectral Imaging for Spatial Distribution Analysis

Hyperspectral imaging combines spectroscopy and imaging to obtain spectral information at each pixel of an image. This technique allows for the visualization of the spatial distribution of chemical components within a sample.

Fluorobenzene:

Hyperspectral imaging could be utilized to map the distribution of fluorobenzene in heterogeneous samples, for example, in environmental studies to track its presence in soil or water, or in materials science to analyze its incorporation into polymers or other matrices.

Pyrimidine:

In a biological context, hyperspectral imaging, particularly when coupled with Raman spectroscopy (Raman hyperspectral imaging), can be used to map the distribution of pyrimidine-containing biomolecules like DNA and RNA within cells and tissues. This can provide valuable information about cellular processes and the effects of drugs that target nucleic acids.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Principles of SAR and SPR in Molecular Design and Optimization

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) are foundational concepts in the development of new chemical entities. collaborativedrug.com SAR explores the link between a molecule's three-dimensional structure and its biological activity, while SPR investigates the relationship between the structure and its physicochemical properties. collaborativedrug.comnih.gov The underlying principle is that the arrangement of atoms and functional groups in a molecule dictates its interactions with biological targets and its behavior in various environments. collaborativedrug.com

Key parameters often investigated in SAR and SPR studies include:

Electronic effects: The electron-withdrawing or -donating nature of substituents can significantly alter the electron distribution within the molecule, affecting its reactivity and binding affinity. nih.gov

Steric effects: The size and shape of the molecule and its functional groups can influence how it fits into a binding site or packs in a solid state. nih.gov

Hydrophobicity/Hydrophilicity: The balance between these properties affects a compound's solubility, membrane permeability, and interactions with both polar and non-polar environments.

By systematically modifying the structure and observing the resulting changes in activity and properties, researchers can build a comprehensive understanding of the SAR and SPR for a given molecular scaffold. creative-proteomics.com

Rational Design Principles Based on Systematic Structural Modifications

The rational design of fluorophenylpyrimidine analogs is guided by the principles of SAR and SPR, involving systematic changes to the molecular structure to optimize its function. unige.it This process often begins with a "hit" or "lead" compound that exhibits a desired, albeit often modest, activity.

Systematic structural modifications for fluorophenylpyrimidine derivatives can be categorized as follows:

Modification of the Pyrimidine (B1678525) Ring: The pyrimidine ring, a nitrogen-containing heterocycle, is a common scaffold in biologically active molecules. nih.gov Substitutions at different positions of the pyrimidine ring can modulate the compound's properties. For instance, the introduction of amino groups can influence inhibitory activity, with steric effects playing a crucial role. nih.gov

Modification of the Fluorophenyl Ring: The position and number of fluorine atoms on the phenyl ring are critical. Fluorine, being highly electronegative, can alter the acidity of nearby protons, influence metabolic stability, and participate in hydrogen bonding and other non-covalent interactions. acs.org The introduction of a fluorine atom can be a useful tool for increasing potency and metabolic stability. acs.org

Variation of the Linker: If a linker exists between the fluorophenyl and pyrimidine moieties, its length, flexibility, and chemical nature can be systematically varied. This can affect the relative orientation of the two ring systems, which is often crucial for optimal interaction with a biological target.

Introduction of Additional Functional Groups: Appending other functional groups to the core structure can introduce new interaction points, improve solubility, or fine-tune the electronic properties of the molecule.

A study on pyrimidine and pyridine (B92270) derivatives as anti-influenza agents demonstrated the rational design process. nih.gov Based on a previously identified 3-cyano-4,6-diphenyl-pyridine scaffold, researchers designed and synthesized a series of structurally analogous pyrimidine compounds, leading to the identification of a potent inhibitor. nih.gov

Elucidating Structure-Property Correlations within Fluorophenylpyrimidine Derivatives

Understanding the correlation between the structure of fluorophenylpyrimidine derivatives and their properties is essential for their application. These correlations are often established by synthesizing a library of related compounds and measuring their physicochemical and biological properties.

Impact of Fluorine Substitution: The introduction of fluorine into the phenyl ring can have a profound impact on the molecule's properties. Key effects include:

Increased Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, leading to a longer biological half-life. acs.org

Enhanced Binding Affinity: The strong C-F bond can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for binding or solubility.

Structure-Activity Relationship Data for Pyrimidine Derivatives:

CompoundModificationsBiological Activity
Base Compound Standard pyrimidine coreStandard activity
Variant 1 Introduction of amino substituentsGenerally results in better inhibitory activity
Variant 2 Addition of a smaller cycloalkane or shorter alkyl groupLeads to better activity due to reduced steric hindrance
Variant 3 N-morpholino and ethyl substituents at the R1 positionConsidered the best substituents for activity
Variant 4 Cyano substitution at the R1 positionThe worst substituent for activity

This table is based on generalized SAR findings for pyrazolopyridinyl pyrimidine derivatives, which can provide insights into potential trends for fluorophenylpyrimidines. nih.gov

Application of Computational Tools in SAR/SPR Analysis and Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science for analyzing and predicting SAR and SPR. uni-bonn.de These methods allow for the rapid in-silico screening of virtual compound libraries, prioritizing the synthesis of the most promising candidates and reducing the time and cost of research. creative-proteomics.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific property. creative-proteomics.com These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested molecules.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It helps to visualize the binding mode and identify key interactions, guiding the design of more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a target over time. This can help to assess the stability of binding and understand the conformational changes that may occur upon interaction.

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure of molecules, providing information about properties such as orbital energies, charge distribution, and reactivity. nih.gov This is particularly useful for understanding the effects of fluorine substitution.

The use of computational methods allows for a more systematic and predictive approach to molecular design, moving beyond traditional trial-and-error methods. uni-bonn.de

Design Strategies for Analogs with Modulated Intermolecular Interactions

The biological activity and material properties of fluorophenylpyrimidine derivatives are governed by their intermolecular interactions with their environment. shu.ac.ukchemrxiv.org Designing analogs with modulated intermolecular interactions is a key strategy for optimizing their performance.

Intermolecular interactions that can be modulated include:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring and the fluorine atom of the fluorophenyl ring can act as hydrogen bond acceptors. Modifying the structure to introduce or remove hydrogen bond donors or acceptors can significantly alter binding affinity and solubility. shu.ac.uk

π-π Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions, which are important for binding to flat aromatic residues in proteins or for the organization of molecules in a crystal lattice. The extent of these interactions can be tuned by altering the electronic properties and steric hindrance of the rings. rsc.org

Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophile. This can be a highly directional and specific interaction that can be exploited in rational design.

Strategies for modulating these interactions include:

Bioisosteric Replacement: Replacing one functional group with another that has similar steric and electronic properties but different interaction capabilities. For example, replacing a hydrogen atom with a fluorine atom.

Conformational Constraint: Introducing rigid elements into the molecule to lock it into a specific conformation that is optimal for binding.

Scaffold Hopping: Replacing the core pyrimidine or phenyl ring with another ring system that presents the key interaction points in a similar spatial arrangement but has different physicochemical properties. nih.gov

By carefully considering and manipulating these intermolecular forces, scientists can fine-tune the properties of fluorophenylpyrimidine analogs to meet specific design objectives. whiterose.ac.uk

Applications in Advanced Materials Science

Organic Semiconductors and Electronic Materials

The introduction of fluorobenzene (B45895) and pyrimidine (B1678525) units into organic molecules is a key strategy for developing high-performance organic semiconductors. Fluorination of the phenyl ring can fine-tune the electron cloud distribution, which may enhance electron mobility. fluorobenzene.ltd The strong electronegativity of fluorine atoms can also lead to specific intermolecular interactions, which can regulate the molecular arrangement in thin films, a crucial factor for efficient charge transport. fluorobenzene.ltd Furthermore, the high bond energy of carbon-fluorine bonds enhances the stability of the molecular structure against heat and oxygen. fluorobenzene.ltd

In the realm of organic thin-film transistors (OTFTs), which are essential components for next-generation flexible electronics, nih.gov materials incorporating fluorobenzene and pyrimidine have shown promise. Research into organic semiconductors often focuses on achieving high carrier mobility and stability. acs.orgmdpi.comresearchgate.netrsc.orgrsc.org Theoretical and experimental studies on compounds such as N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) provide insights into their potential. rsc.org Frontier molecular orbital (FMO) analysis of PMMS reveals charge transfer between the N-methylmethanesulfonamide group and the fluorophenyl ring via the pyrimidine ring. rsc.org The calculated HOMO-LUMO energy gap offers valuable information regarding the material's electronic stability and reactivity. sciety.orgresearchgate.net

Donor-acceptor (D-A) structured polymers are frequently used as the core materials in organic electronic devices. nih.govrsc.org The electronic properties of these polymers can be precisely controlled by modifying the donor and acceptor units. rsc.org For instance, the HOMO and LUMO energy levels of a dimer containing a dual DPP acceptor moiety and a π-conjugated bridge donor segment were calculated to be -4.73 eV and -3.10 eV, respectively, resulting in an energy gap of 1.63 eV. nih.gov Such calculations are vital for designing materials with desired charge transport characteristics. nih.gov

Table 1: Electronic Properties of a Selected Fluorobenzene-Pyrimidine Derivative
Compound NameHOMO Energy Level (eV)LUMO Energy Level (eV)Energy Gap (eV)Key Feature
N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS)-6.8093-1.84384.9655Charge transfer between the N-methylmethanesulfonamide group and the fluorophenyl ring through the pyrimidine ring. rsc.org

Photovoltaic Devices and Energy Conversion Systems

Fluorobenzene-pyrimidine derivatives are finding increasing application in the field of photovoltaics, particularly in organic solar cells (OSCs) and perovskite solar cells (PSCs). ratedpower.comnrel.govmdpi.com In these devices, the precise control of energy levels and interfacial properties is paramount for achieving high power conversion efficiencies (PCE). rsc.org

In perovskite solar cells, fluorinated interfacial layers have been shown to significantly enhance the fill factor (FF), a key parameter influencing PCE. rsc.org By inserting a thin layer of a fluorine-substituted material at the interface between the perovskite and the hole-transporting material (HTM), both electron blocking and hole extraction are improved. rsc.org This leads to an increase in FF from 75% to approximately 80%. rsc.org The introduction of fluorine atoms also imparts hydrophobicity, which enhances the stability of the device. rsc.orgacs.org

Donor-acceptor small molecules featuring pyrimidine cores have been developed as hole-transporting materials for PSCs. researchgate.netmdpi.com For example, a series of isomeric D-π-A small molecules with a pyrazolo[1,5-a]pyrimidine (B1248293) acceptor core demonstrated promising properties, including suitable energy levels and high thermal stability. mdpi.com A device fabricated with one of these materials, PY1, achieved a PCE of 12.41%, comparable to the reference material Spiro-OMeTAD. mdpi.com

Furthermore, pyrene-based dopant-free hole-transport polymers incorporating fluoro-substituted pyrene (B120774) have enabled highly efficient perovskite solar cells. nih.gov One such polymer, PE10, when used as a dopant-free HTM, resulted in a PSC with an impressive PCE of 22.3% and enhanced device longevity. nih.gov In the realm of all-small-molecule organic solar cells (ASM-OSCs), the use of solid additives with pyrimidine cores has led to devices with a remarkable efficiency of 17.57%. researchgate.net

Table 2: Performance of Photovoltaic Devices Incorporating Fluorobenzene-Pyrimidine Materials
Device TypeMaterialRoleKey Performance Metric
Perovskite Solar CellFluorinated Interfacial LayerInterfacial LayerFill Factor enhancement from 75% to ~80%. rsc.org
Perovskite Solar CellPY1 (Pyrazolo[1,5-a]pyrimidine-based D-π-A molecule)Hole-Transporting MaterialPower Conversion Efficiency of 12.41%. mdpi.com
Perovskite Solar CellPE10 (Pyrene-based polymer with fluoro-substituted pyrene)Dopant-Free Hole-Transport MaterialPower Conversion Efficiency of 22.3%. nih.gov
All-Small-Molecule Organic Solar CellM1 (Pyridazine- or pyrimidine-based solid additive)Solid Additive in Active LayerPower Conversion Efficiency of 17.57%. researchgate.net

Polymeric Materials and Coatings with Tunable Properties

One notable application is in the development of antireflective coatings. patentbuddy.com Polymers containing fluorobenzene moieties have been utilized in the formation of these coatings, which are crucial for improving the efficiency of optical devices by minimizing light reflection. patentbuddy.com The unique properties of these polymers can be leveraged to control the refractive index and other optical characteristics of the coating.

Furthermore, the introduction of fluorinated groups can significantly enhance the hydrophobicity of polymeric coatings. acs.org This is particularly beneficial for applications requiring water repellency and increased durability against environmental factors. For instance, fluorinated conjugated polymers have been used as multifunctional interlayers in perovskite solar cells, where they not only improve device performance but also prevent moisture penetration. acs.org

The development of polymeric coatings with dual functionalities, such as antifouling and bactericidal properties, is an active area of research. mdpi.com Copolymers composed of zwitterionic sulfobetaine (B10348) for antifouling and a photosensitizer have been successfully synthesized and coated onto surfaces. mdpi.com This approach demonstrates the potential for creating advanced functional coatings by combining different chemical moieties within a single polymer chain. The ability to create dissolvable polymeric coatings that are activated by changes in pH also opens up new possibilities for applications in areas like electrochemical sensors. nih.gov

Optoelectronic Applications and Sensing Platforms

The unique electronic and optical properties of fluorobenzene-pyrimidine compounds make them highly suitable for a range of optoelectronic applications and for the development of advanced sensing platforms. pku.edu.cnnih.govrsc.org These materials can be engineered to exhibit specific responses to external stimuli, such as light or the presence of certain chemical species.

In the field of nonlinear optics (NLO), pyrimidine derivatives have been investigated for their potential in advanced optical devices. rsc.org A newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), has been studied for its NLO properties. rsc.org Such materials are of interest for applications in optical data processing and storage. rsc.org

Furthermore, fluorobenzene-pyrimidine derivatives are promising candidates for the development of chemical sensors. rsc.orgscirp.org The pyrimidine ring's ability to participate in hydrogen bonding and chelation makes it a valuable component in the design of sensor molecules. rsc.org The incorporation of a fluorobenzene group can further modulate the electronic properties of the molecule, potentially enhancing its sensitivity and selectivity towards specific analytes.

The concept of an "optoelectronic nose" utilizes arrays of colorimetric and fluorometric sensors to detect and differentiate between various chemical compounds. nih.gov These sensor arrays often employ chemoresponsive dyes that change color or fluorescence upon exposure to an analyte. nih.gov Fluorobenzene-pyrimidine-based materials, with their tunable photophysical properties, could be integrated into such arrays to create highly sensitive and selective sensing platforms for a wide range of applications, from environmental monitoring to medical diagnostics. nih.gov For instance, 4-Amino-6-(4'-fluorophenyl)-1-H-pyrimidine-5-carbonitrile has been synthesized and its photophysical properties studied, indicating its potential as a photochemical probe. scirp.org

Applications in Agrochemical Research

Design of Chemical Building Blocks for Agrochemical Development

The development of novel agrochemicals frequently relies on a building block approach, where pre-functionalized molecular fragments are combined to create a diverse range of potential active ingredients. ccspublishing.org.cnrhhz.net Fluorobenzene (B45895) and pyrimidine (B1678525) derivatives are prominent examples of such building blocks, valued for their predictable influence on the final molecule's properties. alfa-chemistry.comalfa-chemistry.com

Fluorinated building blocks, including fluorobenzene and its derivatives, are essential for introducing fluorine into agrochemical candidates. rhhz.netalfa-chemistry.com The presence of fluorine can significantly alter a molecule's biological activity. rhhz.netresearchgate.net Common methods for preparing fluorobenzene derivatives for use in agrochemical synthesis include the Balz-Schiemann reaction and the Halex reaction, which convert aromatic amines and chlorides into aryl fluorides, respectively. ccspublishing.org.cn These fluorinated aromatics are then incorporated into more complex structures. For instance, the fungicide fluopimomide (B1447720) is synthesized by coupling a trifluoromethyl pyridine (B92270) intermediate with a tetrafluorobenzoic acid, the latter being prepared from precursors involving Halex reactions. ccspublishing.org.cn

Similarly, pyrimidine-based structures are fundamental building blocks in the synthesis of a wide array of agrochemicals, particularly fungicides. frontiersin.orgmdpi.com The pyrimidine ring can be synthesized and modified in various ways to create intermediates for new active substances. A common strategy involves the condensation of a β-dicarbonyl compound with a guanidine (B92328) or urea (B33335) derivative. mdpi.comresearchgate.net For example, the synthesis of certain fungicidal pyrimidine derivatives starts with trifluoroacetoacetate, which is reacted to form a 2-amino-6-(trifluoromethyl)pyrimidine core. frontiersin.org This core structure is then further modified to produce the final fungicidal compounds.

The combination of these building blocks is a powerful strategy. Research has shown that synthesizing pyrimidine derivatives containing a fluorinated benzamide (B126) moiety can lead to compounds with significant antifungal activity. frontiersin.org In one study, novel pyrimidine derivatives were created by linking a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy group to various substituted benzamides, including those containing fluorine. frontiersin.org This modular approach allows chemists to systematically explore how different combinations of these building blocks affect biological performance.

Table 1: Examples of Fluorinated and Pyrimidine Building Blocks in Agrochemical Synthesis

Building Block CategorySpecific ExampleRole in SynthesisResulting Agrochemical ClassReference
Fluorinated Aromatic4-FluoroanilinePrecursor for creating a fluorinated indane intermediate.Fungicides ccspublishing.org.cn
Fluorinated Aromatic2,6-DifluorobenzonitrileUsed to create a key acetophenone (B1666503) intermediate.Fungicides ccspublishing.org.cn
Fluorinated Heterocycle3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideA key building block for pyrazole (B372694) carboxamide fungicides.Fungicides ccspublishing.org.cn
Pyrimidine PrecursorEthyl 4,4,4-trifluoro-3-oxobutanoateReacts with urea to form a 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione ring.Fungicides researchgate.net
Pyrimidine PrecursorTrifluoroacetoacetateUsed to construct the pyrimidine moiety in pyriminostrobin.Fungicides ccspublishing.org.cn
Pyrimidine Derivative4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidineAn intermediate used for substitution reactions to create final active compounds.Fungicides frontiersin.org

Molecular Features Influencing Agrochemical Compound Development

The inclusion of fluorobenzene and pyrimidine scaffolds in agrochemical design is driven by the distinct molecular features each imparts, which can profoundly influence a compound's performance. researchgate.netsemanticscholar.org The strategic placement of fluorine atoms and the inherent properties of the pyrimidine ring are key considerations in optimizing biological activity, transport, and metabolic stability. rhhz.netresearchgate.net

Influence of Fluorine Substitution:

The substitution of hydrogen with fluorine, the most electronegative element, introduces unique properties to a molecule. ccspublishing.org.cnsemanticscholar.org Its small atomic radius allows it to act as a hydrogen isostere, yet its strong electron-withdrawing nature significantly alters local electronic environments. semanticscholar.org These modifications can lead to:

Enhanced Biological Activity: The introduction of fluorine can increase the binding affinity of a molecule to its target enzyme or receptor. rhhz.netresearchgate.net This is often attributed to altered acidity (pKa), lipophilicity, and conformational preferences. ccspublishing.org.cn For example, in a series of pyrimidine amine derivatives designed as fungicides, the presence of a fluorine atom on the phenyl ring was found to be crucial for high activity. Specifically, an ortho-fluorine substituent on the phenyl ring of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines resulted in excellent fungicidal activity against Botrytis cinerea. mdpi.com

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450s. researchgate.net Replacing a metabolically vulnerable C-H bond with a C-F bond can block common metabolic pathways, thereby increasing the bioavailability and half-life of the agrochemical in the target pest or plant. researchgate.net

Modified Physicochemical Properties: Fluorination affects a molecule's lipophilicity, which is critical for its transport from the point of application to the target site. ccspublishing.org.cnresearchgate.net While a single fluorine atom often increases lipophilicity, polyfluorinated groups like trifluoromethyl (CF₃) are highly lipophilic and can significantly enhance membrane permeability. semanticscholar.org

Table 2: Research Findings on Fungicidal Activity of Fluorobenzene;pyrimidine Derivatives

CompoundTarget FungusEC₅₀ (μg/mL)Key Structural FeaturesReference
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.10.5Fluorine on the benzamide ring; trifluoromethyl group on the pyrimidine ring. frontiersin.org
Pyrimethanil (Control)Phomopsis sp.32.1Anilinopyrimidine structure without fluorine. frontiersin.org
4-(2-Fluorophenyl)-6-trifluoromethyl-2-aminopyrimidine (III-3)Botrytis cinerea< 1.0Ortho-fluorine on the phenyl ring; trifluoromethyl group on the pyrimidine ring. mdpi.com
Cyprodinil (Control)Botrytis cinerea> 1.0Anilinopyrimidine structure without fluorine. mdpi.com

Influence of the Pyrimidine Ring:

The pyrimidine ring is a privileged scaffold in agrochemical discovery. mdpi.com As a nitrogen-containing heterocycle, it offers several advantages:

Versatile Substitution Patterns: The pyrimidine ring has multiple positions that can be readily functionalized, allowing for the creation of large libraries of analogues for structure-activity relationship (SAR) studies. frontiersin.orgmdpi.com

Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. acs.org

Metabolic Recognition: The pyrimidine structure is a bioisostere of natural purines and pyrimidines, which can allow it to be recognized and transported by biological systems. However, its specific substitution patterns often prevent it from being processed in the same way as endogenous molecules, leading to the desired inhibitory effect. nih.gov Pyrimidine-based fungicides, for instance, are known to act by inhibiting NADH oxidoreductase of complex I in the fungal respiratory chain. acs.org

The synergistic combination of the robust C-F bond from fluorobenzene and the versatile, biologically active pyrimidine core provides a powerful platform for the rational design of next-generation agrochemicals with improved performance profiles.

Q & A

Q. How can literature reviews systematically evaluate fluorobenzene-pyrimidine applications?

  • Methodological Answer : Apply PICO framework:
  • Population : Target molecules (e.g., antitumor agents).
  • Intervention : Fluorine substitution.
  • Comparison : Non-fluorinated analogs.
  • Outcome : Bioactivity (e.g., IC₅₀).
    Use PubMed/MEDLINE filters for "pyrimidine metabolism" and "fluorinated pharmaceuticals" .

Tables

Property Fluorobenzene-Pyrimidine Hybrids Reference
Synthetic Yield72–89% (DMF, 80°C)
Crystallographic Planarity0.006 Å deviation (pyrimidine core)
Dominant Interaction EnergyDispersion (60%) in benzene-fluorobenzene
Metabolic Half-life (in vitro)12–24 hrs (hepatocyte assay)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.